molecular formula C10H9N5O3S2 B5219630 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide

Cat. No. B5219630
M. Wt: 311.3 g/mol
InChI Key: AIKFIMKHXZRLMP-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide, also known as ATDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. ATDA is a thiadiazole derivative that has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide is not well understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, scavenging of free radicals, and modulation of the immune system. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide. These include the synthesis of novel derivatives with enhanced biological activities, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science.
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new and innovative applications.

Synthesis Methods

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide can be synthesized using different methods, including the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-nitrophenylacetyl chloride in the presence of a base. The reaction yields 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide as a yellow crystalline solid with a melting point of 204-206°C.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide has also been used as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3S2/c11-9-13-14-10(20-9)19-5-8(16)12-6-1-3-7(4-2-6)15(17)18/h1-4H,5H2,(H2,11,13)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKFIMKHXZRLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

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